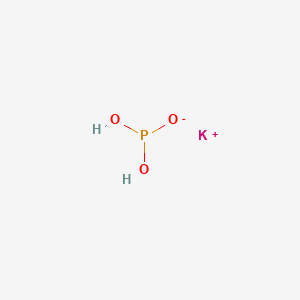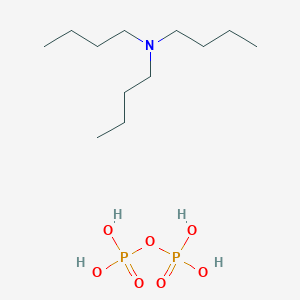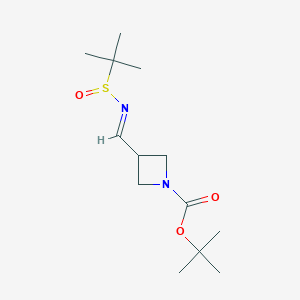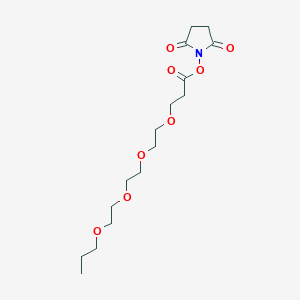
2-Amino-5-iodo-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-amino-5-iodo-3-methoxy- typically involves the iodination of a precursor compound, such as 2-amino-3-methoxybenzoic acid. The iodination can be carried out using molecular iodine and an oxidizing agent like hydrogen peroxide in an acidic medium . The reaction is usually performed at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes iodination, followed by purification steps such as recrystallization to obtain the desired product in high purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Substitution: Nucleophiles like sodium azide or thiols.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed:
- Oxidation can yield nitro or azido derivatives.
- Substitution can produce various substituted benzoic acids.
- Reduction can lead to deiodinated benzoic acid derivatives.
Scientific Research Applications
2-Amino-5-iodo-3-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-5-iodo-3-methoxy- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .
Comparison with Similar Compounds
Benzoic acid, 2-amino-5-iodo-: Similar structure but lacks the methoxy group.
Benzoic acid, 2-amino-3-methoxy-: Similar structure but lacks the iodine atom.
Benzoic acid, 2-amino-5-methoxy-: Similar structure but lacks the iodine atom.
Uniqueness: 2-Amino-5-iodo-3-methoxybenzoic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methoxy group increases its lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-amino-5-iodo-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFDBPMEHGDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
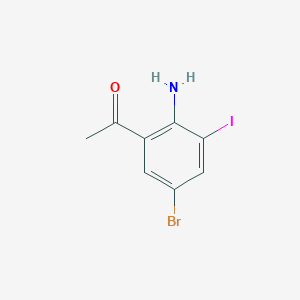

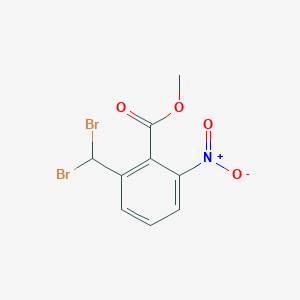
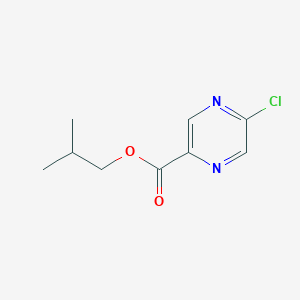

![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate](/img/structure/B8120444.png)


